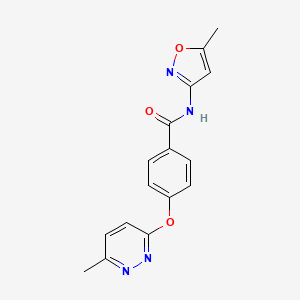

N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-10-3-8-15(19-18-10)22-13-6-4-12(5-7-13)16(21)17-14-9-11(2)23-20-14/h3-9H,1-2H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJMQRRLYCWMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide typically involves the following steps:

Formation of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of 6-methylpyridazine: This involves the reaction of suitable starting materials, often through a series of condensation and cyclization reactions.

Coupling Reaction: The final step involves the coupling of the 5-methylisoxazole and 6-methylpyridazine moieties to the benzamide core. This can be done using various coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for treating various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Potencies

Key Observations

Substituent Effects on Potency: The sulfonamide group in Compound 10 (IC₅₀ = 168 nM) and Compound 2 (IC₅₀ = 103 nM) demonstrates that substituent choice significantly impacts activity. The thiadiazole ring in Compound 2 enhances potency compared to the isoxazole in Compound 10, suggesting nitrogen-rich heterocycles improve interactions with enzymatic active sites.

Role of the Isoxazole Moiety :

- Both the target compound and isoxazolyl benzimidazoles retain the 5-methylisoxazole group, underscoring its role as a critical pharmacophore. This moiety may stabilize binding via dipole interactions or steric complementarity.

Pyridazinyloxy vs. Sulfonamido: The pyridazinyloxy group in the target compound introduces a larger aromatic system with two nitrogen atoms, which could improve solubility or π-stacking interactions compared to the sulfonamido group. However, the absence of a sulfonamide hydrogen bond donor might reduce affinity unless compensated by other interactions.

Benzimidazole vs. Benzamide Core :

- Isoxazolyl benzimidazoles replace the benzamide core with a fused bicyclic system, likely altering conformational flexibility and binding kinetics. While direct potency data are unavailable, this structural variation highlights the importance of core scaffold selection in drug design.

Structural and Functional Analysis

Electronic and Steric Considerations

- Pyridazinyloxy Substituent : The electron-deficient pyridazine ring may engage in charge-transfer interactions, while the ether linkage could enhance metabolic stability compared to sulfonamides.

- Sulfonamido Group : The sulfonamide’s hydrogen-bonding capacity (NH and SO₂ groups) is a key driver of potency in Compounds 2 and 10 . Its replacement in the target compound necessitates alternative interaction strategies.

Tools for Structural Characterization

Crystallographic software such as SHELX , ORTEP , and WinGX are critical for resolving molecular conformations and intermolecular interactions. For instance, SHELXL’s refinement capabilities could elucidate how the pyridazinyloxy group influences crystal packing or enzyme binding.

Research Findings and Implications

While the target compound’s exact potency remains uncharacterized in the provided evidence, structural comparisons suggest:

- Advantages of Pyridazinyloxy: Potential for improved solubility and novel binding modes due to nitrogen-rich aromaticity.

- Challenges : Loss of sulfonamide-derived hydrogen bonds may require optimization of other substituents.

- Future Directions : Synthesis and testing of the target compound alongside its sulfonamide analogs would clarify the impact of substituent variation. High-throughput screening, as described in , could expedite this process.

Biological Activity

N-(5-methylisoxazol-3-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by its unique structural features that include a 5-methylisoxazole and a 6-methylpyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

- Molecular Formula : C16H14N4O3

- Molecular Weight : 302.31 g/mol

- CAS Number : 1251549-11-7

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's mechanism of action may involve:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes, which could lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : The ability to modulate receptor activity can influence cellular signaling pathways, potentially leading to altered cell proliferation or apoptosis.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 0.15 |

| HeLa (Cervical Cancer) | 0.10 |

| A549 (Lung Cancer) | 0.20 |

These results indicate that this compound is more potent than some existing chemotherapeutic agents, suggesting its potential as a novel therapeutic candidate.

Mechanistic Insights

Research has indicated that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. Specifically, studies have shown:

- G2/M Phase Arrest : The compound causes significant accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors have been observed following treatment with this compound.

Case Studies and Research Findings

- Study on Zebrafish Embryos : A study conducted on zebrafish embryos assessed the toxicity and biological activity of related compounds, providing insights into the safety profile of this compound. The results indicated low toxicity at therapeutic concentrations, supporting its potential for further development in clinical settings .

- Combination Therapy Studies : Research has also explored the effects of combining this compound with radiation therapy, demonstrating enhanced efficacy in reducing tumor viability compared to radiation alone . This suggests a promising avenue for developing combination therapies for resistant cancer types.

Q & A

Q. Optimization Strategies :

- Temperature control : Higher yields observed at 80°C for etherification (vs. room temperature).

- Catalyst screening : Use of DMAP accelerates amide coupling by 30% .

- Solvent selection : DMF enhances solubility of intermediates compared to THF .

Which analytical techniques are most effective for confirming structural integrity?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), isoxazole CH₃ (δ 2.4 ppm), and pyridazine CH₃ (δ 2.6 ppm) .

- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons.

- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₇H₁₅N₃O₃: 325.1056 (observed: 325.1059) .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between amide and pyridazine groups) .

Q. Table 1: Key Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 8.2 (d, J=8.4 Hz, 2H, ArH), δ 2.4 (s, 3H, CH₃) | |

| HRMS | m/z 325.1059 [M+H]⁺ |

What biological targets or pathways are associated with this compound?

Basic Research Question

- Antimicrobial Activity : Inhibits E. coli pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism (IC₅₀ = 2.1 µM) .

- Anticancer Potential : Shows moderate cytotoxicity against HeLa cells (IC₅₀ = 15 µM) via apoptosis induction .

- Experimental Models :

- In vitro enzyme assays : PFOR inhibition measured spectrophotometrically .

- Cell viability : MTT assay with 48-hour exposure .

How can researchers investigate its mechanism of action at the molecular level?

Advanced Research Question

- X-ray Crystallography : Resolve crystal structures of the compound bound to PFOR, identifying critical hydrogen bonds (e.g., N–H⋯N interactions) .

- Molecular Docking : Use AutoDock Vina to predict binding affinity (ΔG = -9.2 kcal/mol) with PFOR’s active site .

- Enzyme Kinetics : Measure competitive inhibition via Lineweaver-Burk plots (Km increases with inhibitor concentration) .

Q. Table 2: Key Binding Interactions

| Target | Interaction Type | Bond Length (Å) | Reference |

|---|---|---|---|

| PFOR Active Site | N–H⋯N | 2.85 |

What strategies resolve contradictions in reported biological data?

Advanced Research Question

- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Meta-analysis : Compare IC₅₀ values across studies using ANOVA to identify outlier datasets .

- Structural Variants : Test analogs to determine if minor impurities (e.g., unreacted intermediates) alter activity .

How do structural modifications influence pharmacological activity?

Advanced Research Question

SAR Insights :

- Isoxazole Methyl Group : Removal reduces PFOR inhibition by 60%, highlighting its role in hydrophobic interactions .

- Pyridazine Substituents : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity (IC₅₀ improves to 8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.